molecular formula C10H14O3 B7966457 Methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate

Methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B7966457
M. Wt: 182.22 g/mol
InChI Key: WMZCFOIZQHYOKP-DHBOJHSNSA-N
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Description

Methyl (1R,3S,5S)-8-oxobicyclo[321]octane-3-carboxylate is a bicyclic compound with a unique structure that includes an oxo group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate typically involves the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic structure.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,3S,5S)-8-oxobicyclo[3.2.1]octane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of additional oxo groups or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alcohols, amines, and other nucleophiles.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, carboxylated, or substituted esters.

Scientific Research Applications

Methyl (1R,3S,5S)-8-oxobicyclo[3.2.1]octane-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Methyl endo-8-oxobicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The oxo group and ester functionality play crucial roles in its reactivity and interactions with biological molecules. The compound may inhibit or activate enzymes, modulate receptor activity, or participate in signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate
  • Methyl (1R,2R,3S,5R)-3-(benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylate
  • Methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-oxabicyclo[3.2.1]octane-2-carboxylate

Uniqueness

Methyl (1R,3S,5S)-8-oxobicyclo[3.2.1]octane-3-carboxylate is unique due to its specific stereochemistry and the presence of both an oxo group and a carboxylate ester. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl (1S,5R)-8-oxobicyclo[3.2.1]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-13-10(12)8-4-6-2-3-7(5-8)9(6)11/h6-8H,2-5H2,1H3/t6-,7+,8?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZCFOIZQHYOKP-DHBOJHSNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC(C1)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1C[C@H]2CC[C@@H](C1)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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